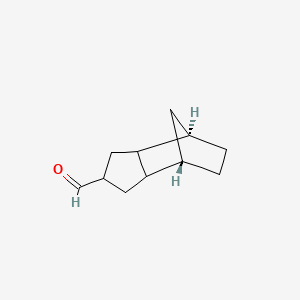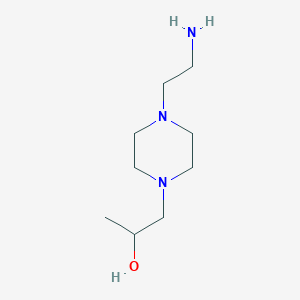
1-Piperazineethanol,4-(2-aminoethyl)--alpha--methyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazineethanol,4-(2-aminoethyl)–alpha–methyl-(9CI) is a chemical compound with the molecular formula C9H21N3O. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
The synthesis of 1-Piperazineethanol,4-(2-aminoethyl)–alpha–methyl-(9CI) typically involves the reaction of piperazine with an appropriate alkylating agent under controlled conditions. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Piperazineethanol,4-(2-aminoethyl)–alpha–methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Piperazineethanol,4-(2-aminoethyl)–alpha–methyl-(9CI) has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Piperazineethanol,4-(2-aminoethyl)–alpha–methyl-(9CI) involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
1-Piperazineethanol,4-(2-aminoethyl)–alpha–methyl-(9CI) can be compared with other similar compounds, such as:
- 1-Piperazineethanol,4-(2-aminoethyl)–alpha–ethyl
- 1-Piperazineethanol,4-(2-aminoethyl)–alpha–propyl
These compounds share similar structures but may exhibit different properties and applications, highlighting the uniqueness of 1-Piperazineethanol,4-(2-aminoethyl)–alpha–methyl-(9CI) .
Eigenschaften
Molekularformel |
C9H21N3O |
|---|---|
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
1-[4-(2-aminoethyl)piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C9H21N3O/c1-9(13)8-12-6-4-11(3-2-10)5-7-12/h9,13H,2-8,10H2,1H3 |
InChI-Schlüssel |
RIJVOTKRVIPNIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1CCN(CC1)CCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






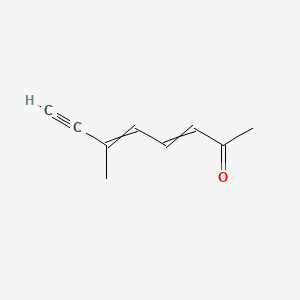

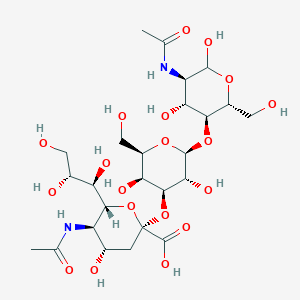
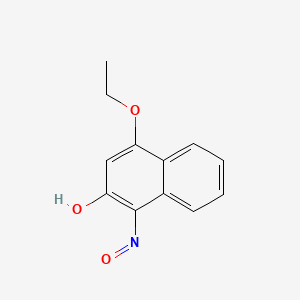
![(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;propane-1,3-diol](/img/structure/B13835908.png)

![3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13835916.png)


